IR-786 perchlorate
Description
IR-786 perchlorate (C₃₂H₃₆Cl₂N₂O₄; CAS 102185-03-5) is a lipophilic cationic heptamethine cyanine dye with a symmetrical structure featuring a chloro-cyclohexenyl ring on its heptamethine bridge . It exhibits near-infrared (NIR) absorption and emission (peak at ~775 nm) with a large extinction coefficient and Stokes shift (~25 nm), making it suitable for fluorescence imaging, photothermal therapy, and anion sensing . Key applications include:
- Brown adipose tissue (BAT) imaging: IR-786 targets mitochondria-rich BAT but suffers from high nonspecific uptake in organs like the liver and lungs .
- Tumor imaging: Accumulates in tumors via organic anion-transporting polypeptides (OATPs) or albumin adduct formation .
- Cyanide sensing: Selectively detects CN⁻ via nucleophilic addition, causing a 345 nm blue shift in absorption .
Despite its utility, IR-786 has limitations: poor water solubility, cytotoxicity, and nonspecific biodistribution . Structural modifications have been developed to address these issues.
Properties
Molecular Formula |
C32H36Cl2N2O4 |
|---|---|
Molecular Weight |
583.5 g/mol |
IUPAC Name |
(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate |
InChI |
InChI=1S/C32H36ClN2.ClHO4/c1-31(2)24-14-7-9-16-26(24)34(5)28(31)20-18-22-12-11-13-23(30(22)33)19-21-29-32(3,4)25-15-8-10-17-27(25)35(29)6;2-1(3,4)5/h7-10,14-21H,11-13H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
NALBXTAOVMLCIX-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=CC=CC=C5N4C)(C)C)/CCC3)Cl)C)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
IR-786 perchlorate can be synthesized through various synthetic routes. One common method involves the reaction of 2-chloro-3-ethylidene-1-cyclohexene with 1,3,3-trimethylindolenine in the presence of perchloric acid . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Selective Anion Interactions
IR-786 perchlorate exhibits pronounced selectivity for cyanide (CN⁻) and hydroxide (OH⁻) anions in organic and aqueous-organic media. Key findings include:
-
Colorimetric and Fluorometric Responses :
-
Addition of CN⁻ to IR-786 in acetonitrile (MeCN) causes a visible color shift from green to yellow, accompanied by a new absorbance peak at 430 nm .
-
Fluorescence emission at 520 nm (green) is triggered specifically by CN⁻, while OH⁻ induces orange emission at 800 nm .
-
Ratiometric analysis (A430/A775) shows CN⁻ produces a ~10-fold higher response than OH⁻, confirming superior selectivity .
-
-
Mechanistic Insights :
-
Nucleophilic Addition : CN⁻ reacts with the polarized C=N bond of the indolium group in IR-786, forming a C-N bond via a 1:1 stoichiometric reaction (confirmed by Job’s plot) .
-
¹H-NMR Evidence : Disappearance of the indolium C=N proton signal (δH: 8.39) and emergence of new aromatic/CH3 peaks confirm structural modification upon CN⁻ binding .
-
Reaction Parameters and Selectivity
The following table summarizes spectral changes and selectivity ratios for this compound with anions:
| Anion | Absorbance λmax (nm) | Emission λmax (nm) | Ratiometric Value (A430/A775) |
|---|---|---|---|
| CN⁻ | 430, 775 | 520 | 10.0 |
| OH⁻ | 430, 775 | 800 | 1.0 |
| F⁻, AcO⁻ | No change | No emission | <0.1 |
Notes :
-
No significant responses observed for Br⁻, Cl⁻, ClO₄⁻, or HSO₄⁻ .
-
Detection limit for CN⁻ aligns with EPA guidelines (~1.9 μM) .
Role of Perchlorate Counterion
The perchlorate (ClO₄⁻) in this compound serves as a non-coordinating counterion, contributing to solubility and stability without direct participation in observed reactions . Key properties:
-
Redox Inertness : ClO₄⁻ is kinetically stable under ambient conditions but acts as a strong oxidizer at elevated temperatures or with potent reductants (e.g., vanadium(II)) .
-
Solubility : High solubility in organic solvents (e.g., MeCN) facilitates IR-786’s reactivity with anions .
Environmental and Analytical Implications
-
CN⁻ Sensing : IR-786’s ratiometric response enables quantitative CN⁻ detection in mixed solvents, though sensitivity is lower than newer probes .
-
Perchlorate Stability : The inertness of ClO₄⁻ ensures minimal interference in anion-sensing applications, aligning with its use in ionic strength adjustments .
Scientific Research Applications
IR-786 perchlorate has a wide range of scientific research applications. In chemistry, it is used as a selective optical sensor for detecting cyanide anions in both organic solutions and solid surfaces . In biology and medicine, it is utilized for near-infrared fluorescence imaging, including cancer imaging, vascular imaging, and imaging of lymphatic vessels . Its ability to provide high contrast between target and background tissues makes it particularly useful for non-invasive imaging techniques . Additionally, this compound has been explored for its potential in photothermal therapy for cancer treatment .
Mechanism of Action
The mechanism of action of IR-786 perchlorate involves its localization to specific cellular organelles, such as mitochondria and the endoplasmic reticulum . As a lipophilic cation, it accumulates in these organelles due to their negative membrane potential. In mitochondria, this compound can uncouple oxidative phosphorylation, leading to the generation of heat rather than ATP . This property is particularly useful in photothermal therapy, where the compound can be activated by NIR light to produce localized heating and induce cell death in cancerous tissues .
Comparison with Similar Compounds
BF800-AM
- Structural Modifications : Replacement of meso-chlorine with a tyramine linker .
- Charge : Increased positive charge due to the tyramine group.
- Hydrophobicity : Reduced compared to IR-786, improving water solubility .
- Applications: BAT imaging: Shows 3-fold higher BAT specificity and lower background uptake than IR-786 . Tumor selectivity: No tumor uptake in xenograft models, unlike IR-786 .
- Mechanism : Enhanced BAT targeting attributed to optimized surface charge and hydrophobicity .
BF800-CA
CA800Cl
- Structural Modifications : Carboxylate groups added to IR-786’s structure .
- Charge : Anionic at physiological pH.
- Hydrophobicity : Improved water solubility vs. IR-786.
- Applications: Tumor imaging: 2-fold higher tumor accumulation than IR-786 due to prolonged blood circulation . Biodistribution: Reduced nonspecific uptake in organs (e.g., heart, lungs) .
CA800H
Comparison with Other Cyanine Dyes
Indocyanine Green (ICG)
ZW800-Cl
- Structural Features : Zwitterionic cyanine dye.
- Applications: Rapid renal clearance and low nonspecific uptake, unlike IR-786 .
Functional Comparison: Sensing and Imaging Performance
Mechanistic Insights and Challenges
- Tumor vs. BAT Targeting :
- Cyanide Sensing :
- IR-786’s nucleophilic addition with CN⁻ is unique among cyanine dyes, enabling environmental monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
